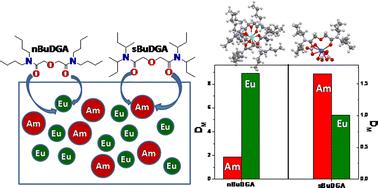Unique selectivity reversal between Am3+ and Eu3+ ions by incorporation of alkyl branching in diglycolamide derivatives: DFT validation of experimental results†
New Journal of Chemistry Pub Date: 2022-09-13 DOI: 10.1039/D2NJ03007A
Abstract
Two diglycolamide (DGA) derivatives having n-butyl (nBuDGA) and s-butyl (sBuDGA) groups have been used for the extraction of Am3+ and Eu3+ to study the role of alkyl chain branching on their separation behaviour. Interestingly, the selectivity between Am3+ and Eu3+ reversed upon changing the ligand from nBuDGA to sBuDGA. An opposite trend was also observed in the extraction of lanthanide ions along the series of decreasing ionic radii for these two ligands. Luminescence and FTIR studies suggest a different nature of the Eu3+ complexes of these two ligands. DFT studies were performed to find out the structure and the electronic distribution of the Am3+ and Eu3+ complexes of these two ligands.

Recommended Literature
- [1] Direct synthesis of CdSe nanocrystals within a conducting metallopolymer: toward improving charge transfer in hybrid nanomaterials†
- [2] Photoreductive dechlorination of chlorinated benzene derivatives catalyzed by ZnS nanocrystallites
- [3] Template-free synthesis of three dimensional porous boron nitride nanosheets for efficient water cleaning†
- [4] Correlation between hardness and pressure of CrB4
- [5] Synthesis of poly(ethylene glycol)-supported manganese porphyrins: efficient, recoverable and recyclable catalysts for epoxidation of alkenes
- [6] Synthesis, structure and aromaticity of metallapyridinium complexes†
- [7] Doping-stabilized two-dimensional black phosphorus†
- [8] The solvent-controlled chemoselective construction of C–S/S–S bonds via the Michael reaction/thiol coupling of quinoline-2-thiones†
- [9] Electroless nickel coated nano-clay for electrolytic removal of Hg(ii) ions
- [10] Brilliant triboluminescence in a potential organic–inorganic hybrid ferroelectric: (Ph3PO)2MnBr2†










